molecular formula C22H19FN4O3 B1677226 MK-0557 CAS No. 328232-95-7

MK-0557

Cat. No. B1677226
M. Wt: 406.4 g/mol
InChI Key: RMYZIRFUCOMQRH-XLOAEROZSA-N
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Description

MK-0557 is a small molecule drug that has been investigated for the treatment of Schizophrenia and Paranoid Schizophrenia . It is a highly selective, orally administered neuropeptide NPY5R antagonist . The drug is also known to limit weight regain after very-low-calorie diet (VLCD)-induced weight loss .


Molecular Structure Analysis

The molecular formula of MK-0557 is C22H19FN4O3 . The average molecular weight is 406.417 Da . The structure of MK-0557 belongs to the class of organic compounds known as phenylpyrazoles .


Chemical Reactions Analysis

MK-0557 has a Ki of 1.3 nM at the human NPY5R, with similar affinities at rhesus, mouse, and rat NPY5R . MK-0557 has no significant binding to the human NPY1R, NPY2R, NPY4R, or mouse NPY6R at concentrations of 10 μM .


Physical And Chemical Properties Analysis

MK-0557 is a small molecule drug with the chemical formula C22H19FN4O3 . The average molecular weight is 406.417 Da .

Scientific Research Applications

Aurora Kinase Inhibition and Cancer Therapy

MK-0457 (also known as VX-680) is a small molecule inhibitor of Aurora kinases (AKs), which has shown preclinical antileukemia activity. It is notably effective against cells expressing wild-type or mutated BCR-ABL, including those with the T315I BCR-ABL mutation, a mutation that mediates resistance to several other cancer therapies. Clinical responses have been observed in patients with chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphocytic leukemia (ALL), at doses not associated with adverse events. This suggests the potential role of AK inhibition in treating these leukemias, especially those refractory to other treatments (Giles et al., 2007).

Mechanism of Action on Aurora Kinases

VX-680/MK-0457 inhibits both Aurora A and Aurora B kinase activity in human cells, leading to blockade of mitotic Histone H3 phosphorylation, induction of polyploidy, and apoptosis. This dual inhibition suggests a comprehensive mechanism by which MK-0457 exerts its anti-cancer effects, highlighting its potential as a potent cytotoxic agent against cancer cells. The suppression of phosphorylation of specific substrates for each enzyme indicates a targeted action that disrupts cancer cell proliferation and survival (Tyler et al., 2007).

Safety And Hazards

MK-0557 is not classified as a dangerous substance according to GHS . It is advised to avoid dust formation and breathing mist, gas, or vapors . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If swallowed or inhaled, medical attention should be sought immediately .

Future Directions

While the strategy of NPY5 receptor (NPY5R) antagonism has been unsuccessful for the treatment of obesity, the MK-0557 development program by Merck highlights important aspects of rational and efficient transition from preclinical to clinical drug development . The drug’s highest R&D status is currently discontinued .

properties

IUPAC Name

N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYZIRFUCOMQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

spiro(cyclohexane-1,3'(1'H)-furo(3,4-C)pyridine)-4-carboxamide, N-(1-(2-fluorophenyl)-1h-pyrazol-3-yl)-1'-oxo-, trans-

CAS RN

328232-95-7, 935765-76-7
Record name MK-0557
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK 0557
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0557
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-0557
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
N Erondu, T Wadden, I Gantz, B Musser, AM Nguyen… - …, 2007 - Wiley Online Library
… MK-0557 is a potent, highly selective, orally bioavailable NPY5R antagonist, which has recently been described (32). In this study, we used MK-0557 to test the hypothesis that …
Number of citations: 64 onlinelibrary.wiley.com
N Erondu, I Gantz, B Musser, S Suryawanshi, M Mallick… - Cell metabolism, 2006 - cell.com
… activity of MK-0557 at these three receptors. Thus, to the extent testable, these studies suggest that MK0557 should not have significant off-target activity in vivo. MK-0557 antagonized …
Number of citations: 207 www.cell.com
N Erondu, C Addy, K Lu, M Mallick, B Musser, I Gantz… - …, 2007 - Wiley Online Library
… placebo, 0.2, 1, 5, and 25 mg MK-0557, respectively; p = 0.054 compared with placebo for … daily dose of MK-0557 for clinical studies. As part of our evaluation of MK-0557 as a clinical …
Number of citations: 36 onlinelibrary.wiley.com
DJ MacNeil - Current topics in medicinal chemistry, 2007 - ingentaconnect.com
… One Y5 antagonist, MK-0557 was evaluated in a 1-yr clinical trial and found to cause modest weight loss. Optimal NPY antagonist therapeutics for obesity may require blockade of both …
Number of citations: 65 www.ingentaconnect.com
JA Wagner, AM Dahlem, LD Hudson… - Clinical and …, 2018 - Wiley Online Library
… facilitated decision-making for MK-0557. The combination of … In the case of the MK-0557 example, the combination of … the definitive assessment that MK-0557 adequately engaged the …
Number of citations: 30 ascpt.onlinelibrary.wiley.com
DA Griffith, DM Hargrove, TS Maurer, CA Blum… - Bioorganic & medicinal …, 2011 - Elsevier
… Two Y5R antagonists, MK-0557 and S-2367, have been advanced into human clinical trials, however MK-0557 was recently dropped because of a modest effect in preventing weight re-…
Number of citations: 27 www.sciencedirect.com
WH Abd‐Allah, A Salman… - Drug Development …, 2019 - Wiley Online Library
… In the present work, hybrid structure of MK-0557, bearing cyclohexane-carboxamide moiety, … -carboxamide backbone of the apoptotic MK-0557 is expected to afford synergetic effect and …
Number of citations: 8 onlinelibrary.wiley.com
H Ledford - Nature News, 2006 - nature.com
… in New Jersey and named MK-0557, works — but only a little bit. Overweight or obese patients receiving MK-0557 lost only 1.6 kilograms more than those who were given a placebo …
Number of citations: 1 www.nature.com
GA Walford, SA Stoch - … Research Methods in Diabetes, Obesity, and …, 2019 - Springer
… MK-0557 or placebo. In the intention to treat analyses, subjects lost 1.1 kg and 2.2 kg after treatment with placebo or MK-0557, … 3.4 kg for placebo and MK-0557, respectively. Although …
Number of citations: 3 link.springer.com
SW Mifflin, A Strack - The Journal of physiology, 2007 - ncbi.nlm.nih.gov
… Finally, Dr Steven Heymsfield reviewed the development program for MK-0557, a highly … Merck launched an intensive programme leading to the discovery of MK-0557 (an NPY5R …
Number of citations: 6 www.ncbi.nlm.nih.gov

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